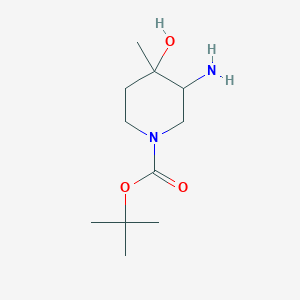

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17790562

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7,12H2,1-4H3 |

| Standard InChI Key | JZQWTCNLNLFYAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1N)C(=O)OC(C)(C)C)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Stereochemistry

The molecular formula of tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate is C₁₁H₂₁N₂O₃, with a molecular weight of 235.30 g/mol (calculated based on analogs ). The stereochemistry at positions 3 and 4 significantly influences its reactivity and biological activity. For example, the (3R,4R) configuration in related compounds like tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate enhances enantioselectivity in drug-target interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₂O₃ |

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate |

| CAS Number | Not formally assigned |

| Canonical SMILES | CC1(CCN(C(C1O)N)C(=O)OC(C)(C)C) |

Spectroscopic Data

While direct spectroscopic data for this compound are unavailable, analogs such as tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate () and tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate ( ) exhibit distinct NMR and IR profiles. The Boc group typically shows a carbonyl stretch at ~1700 cm⁻¹ in IR spectra, while the hydroxyl group absorbs broadly at 3200–3600 cm⁻¹.

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step functionalization of the piperidine ring:

-

Ring Formation: Piperidine derivatives are often synthesized via cyclization of aminoketones or reductive amination.

-

Boc Protection: The nitrogen atom is protected using tert-butyl dicarbonate (Boc₂O) under basic conditions, as seen in the synthesis of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate.

-

Functionalization: Sequential introduction of the amino, hydroxyl, and methyl groups at positions 3 and 4. For example, hydroxylation via epoxidation followed by hydrolysis, and methylation using methylating agents like methyl iodide.

Optimization Strategies

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (3R,4R) or (3S,4S) configuration .

-

Solvent Systems: Dichloromethane or tetrahydrofuran (THF) are preferred for Boc protection due to their inertness.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. Stability tests on analogs suggest storage at -80°C under inert atmospheres to prevent degradation.

Thermal Behavior

Differential scanning calorimetry (DSC) of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate reveals a melting point of 98–102°C, with decomposition above 200°C. The amino and hydroxyl groups in the target compound may lower thermal stability due to increased hydrogen bonding.

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The Boc-protected amino group facilitates solid-phase peptide synthesis (SPPS). For example, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is used in protease-resistant peptide analogs .

Prodrug Development

The hydroxyl group can be esterified to improve bioavailability, as demonstrated in prodrugs of antiviral agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume